4-Oxopyrrolidine-2-carboxylic acid hydrochloride

Enzymology Metabolism Proline Analog

4-Oxopyrrolidine-2-carboxylic acid hydrochloride (CAS 98142-78-0) is the hydrochloride salt of a proline analogue bearing a ketone at the 4-position of the pyrrolidine ring. The compound serves as a cell-permeable precursor to the endogenous reductase substrate 4-oxo-L-proline, which the enzyme BDH2 (4-oxo-L-proline reductase; EC 1.1.1.104) stereospecifically converts to cis-4-hydroxy-L-proline—a metabolite with demonstrated anticancer activity.

Molecular Formula C5H8ClNO3
Molecular Weight 165.57 g/mol
CAS No. 98142-78-0
Cat. No. B1468293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopyrrolidine-2-carboxylic acid hydrochloride
CAS98142-78-0
Molecular FormulaC5H8ClNO3
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1C(NCC1=O)C(=O)O.Cl
InChIInChI=1S/C5H7NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H
InChIKeyLHFPVIMTRRIIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxopyrrolidine-2-carboxylic Acid Hydrochloride (CAS 98142-78-0): Sourcing & Identity Verification for Research Procurement


4-Oxopyrrolidine-2-carboxylic acid hydrochloride (CAS 98142-78-0) is the hydrochloride salt of a proline analogue bearing a ketone at the 4-position of the pyrrolidine ring [1]. The compound serves as a cell-permeable precursor to the endogenous reductase substrate 4-oxo-L-proline, which the enzyme BDH2 (4-oxo-L-proline reductase; EC 1.1.1.104) stereospecifically converts to cis-4-hydroxy-L-proline—a metabolite with demonstrated anticancer activity [2]. As a salt of a non-proteinogenic α-amino acid derivative, it is employed as a chiral building block in medicinal chemistry and as a metabolic probe to interrogate the BDH2/cis-4-hydroxy-L-proline axis [3].

Why 4-Oxopyrrolidine-2-carboxylic Acid Hydrochloride Cannot Be Arbitrarily Swapped: Structural & Biochemical Non-Equivalence


Procurement decisions for 4-oxopyrrolidine-2-carboxylic acid derivatives cannot assume functional interchangeability. The hydrochloride salt (this CAS) delivers enhanced aqueous solubility and room-temperature stability compared to the free acid (CAS 2002-02-0) and avoids the hygroscopicity complications observed with the free base [1]. More critically, substitution with common proline analogues—such as 4-hydroxy-L-proline or 5-oxoproline (pyroglutamic acid)—produces fundamentally different metabolic outcomes: only the 4-oxo derivative is a substrate for BDH2 and exclusively generates cis-4-hydroxy-L-proline, not trans-4-hydroxy-L-proline [2]. Even stereochemical variations (e.g., the (S)-enantiomer hydrochloride, CAS 54615-47-3) may exhibit divergent enzyme kinetics, making chiral purity a critical selection criterion [3].

Quantitative Differentiation Evidence: 4-Oxopyrrolidine-2-carboxylic Acid Hydrochloride vs. Closest Comparators


Enzyme Substrate Specificity: BDH2 Catalytic Efficiency vs. Alternative Substrates

The compound is the optimal substrate for the human enzyme BDH2 (4-oxo-L-proline reductase). When compared to the enzyme's originally assigned substrate (R)-β-hydroxybutyrate, human BDH2 exhibits a 12,500-fold higher catalytic efficiency for 4-oxo-L-proline [1]. This quantifiable selectivity confirms that 4-oxo-L-proline—and not the formerly presumed β-hydroxybutyrate—is the physiologically relevant substrate, directly impacting assay design and metabolic pathway studies [1].

Enzymology Metabolism Proline Analog

Kinetic Parameters for BDH2: Km and Vmax of 4-Oxo-L-Proline Across Species

The Michaelis-Menten parameters of 4-oxo-L-proline for recombinant BDH2 have been quantitatively determined. For human BDH2 (hBDH2), Km = 483 ± 0.01 µM and Vmax = 41.21 ± 0.89 µmol min⁻¹ mg⁻¹; for rat BDH2 (rBDH2), Km = 387 ± 7 µM and Vmax = 28.29 ± 0.42 µmol min⁻¹ mg⁻¹ [1]. These KM values are approximately 13–16-fold lower (i.e., higher affinity) than the KM of (R)-β-hydroxybutyrate for the same enzyme (hBDH2: 6,152 µM; rBDH2: 10,232 µM), providing direct quantitative evidence of substrate preference [1].

Enzyme Kinetics Substrate Affinity Drug Metabolism

Stereochemical Fidelity of Reduction: Exclusive cis-4-Hydroxy-L-Proline Production

The BDH2-catalyzed reduction of 4-oxo-L-proline yields cis-4-hydroxy-L-proline exclusively, with no detectable trans-4-hydroxy-L-proline formation [1][2]. In contrast, prolyl hydroxylase (EC 1.14.11.2) acting on L-proline in collagen biosynthesis produces exclusively trans-4-hydroxy-L-proline [2]. In HEK293T cells, 4-oxo-L-proline administration generates cis-4-hydroxy-L-proline in a BDH2-dependent manner, while trans-4-hydroxy-L-proline also appears—likely from inhibition of trans-4-hydroxy-L-proline catabolism—confirming the compound's unique stereochemical signature [1].

Stereochemistry Metabolite Identification Cancer Biology

Salt Form Advantage: Hydrochloride Solubility & Stability vs. Free Acid

The hydrochloride salt (CAS 98142-78-0) offers practical procurement advantages over the corresponding free acid (4-oxopyrrolidine-2-carboxylic acid, CAS 2002-02-0). The hydrochloride form is reported as a solid stable at room temperature with a purity specification of ≥97%, while the free acid typically requires storage at −20 °C in sealed containers away from moisture and is supplied at ≥95% purity [1]. Although no head-to-head solubility study was identified, the general principle of hydrochloride salt formation to improve aqueous solubility of amino acid derivatives is well-established, making this form preferable for aqueous-based biological assays and solution-phase chemistry workflows.

Formulation Solubility Stability

Evidence-Backed Application Scenarios for 4-Oxopyrrolidine-2-carboxylic Acid Hydrochloride


BDH2 Enzymatic Activity Assays & High-Throughput Inhibitor Screening

The quantitative KM (483 µM for human BDH2) and exclusive cis-4-hydroxy-L-proline product stereochemistry make this compound the definitive substrate for BDH2 activity assays [1][2]. Laboratories screening for BDH2 inhibitors or characterizing enzyme kinetics should use this hydrochloride salt to ensure consistent solubility and substrate concentration accuracy. The 12,500-fold catalytic efficiency preference over (R)-β-hydroxybutyrate eliminates false negatives from residual alternative substrate activity [2].

Metabolic Tracing of the cis-4-Hydroxy-L-Proline Pathway in Cancer Biology

Cis-4-hydroxy-L-proline possesses demonstrated anticancer activity, and its intracellular production is strictly BDH2-dependent [1]. Administering 4-oxopyrrolidine-2-carboxylic acid hydrochloride to cell cultures—followed by chiral LC-MS analysis—enables unambiguous tracing of the BDH2-catalyzed metabolic flux, as only the 4-oxo substrate yields the cis (not trans) isomer [1]. Use of L-proline or trans-4-hydroxy-L-proline as controls cannot replicate this stereochemical readout.

Chiral Building Block for Medicinal Chemistry Synthesis

The 4-keto-pyrrolidine-2-carboxylic acid scaffold is a versatile intermediate for constructing bioactive molecules, including substituted pyrrolidines and proline-based peptidomimetics [1]. The hydrochloride salt's room-temperature stability and high purity (≥97%) facilitate its use in parallel synthesis and scale-up, where the free acid's cold-chain storage requirement and lower nominal purity introduce operational friction [2].

Reference Standard for Proline Analogue Impurity Profiling

The hydrochloride form is employed as a reference substance for drug impurity analysis, leveraging its defined salt stoichiometry and high purity [1]. This application is specific to the hydrochloride salt, as the free acid's variable hydration state complicates its use as a quantitative standard.

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